4-Chloro-7-iodo-1,3-benzoxazole
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Overview
Description
4-Chloro-7-iodo-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-iodo-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with appropriate halogenated precursors. One common method includes the reaction of 2-aminophenol with 4-chloro-7-iodo-benzaldehyde under acidic conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a catalyst such as samarium triflate, which facilitates the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts like nanocatalysts and ionic liquid catalysts are often employed to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-iodo-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
4-Chloro-7-iodo-1,3-benzoxazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: It is investigated for its anticancer activity and potential use in drug discovery.
Mechanism of Action
The mechanism of action of 4-Chloro-7-iodo-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as DNA topoisomerases and protein kinases, which are involved in cell proliferation and cancer formation . It can also interact with histone deacetylases and cyclooxygenases, leading to anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
- 4-Chloro-7-nitrobenzofurazan
- 4-Chloro-7-iodo-1,3-benzothiazole
- 4-Chloro-7-iodo-1,3-benzimidazole
Comparison: 4-Chloro-7-iodo-1,3-benzoxazole is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. Compared to similar compounds like 4-Chloro-7-nitrobenzofurazan and 4-Chloro-7-iodo-1,3-benzothiazole, it may exhibit different pharmacological properties and applications .
Properties
Molecular Formula |
C7H3ClINO |
---|---|
Molecular Weight |
279.46 g/mol |
IUPAC Name |
4-chloro-7-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3ClINO/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H |
InChI Key |
JJXISUCYUFQMGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)N=CO2)I |
Origin of Product |
United States |
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